N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide
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Overview
Description
Synthesis Analysis
The compound can be synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular formula of the compound is C22H23NO3S and it has a molecular weight of 381.49. The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis
The compound is a heterocyclic amide derivative formed from 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Dye-Sensitized Solar Cells
Phenothiazine derivatives, including those with conjugated linkers like furan and thiophene, have been synthesized and utilized in dye-sensitized solar cells. A notable study found that the use of furan as a conjugated linker in these derivatives led to an improvement in solar energy-to-electricity conversion efficiency. This indicates the potential of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide in enhancing the performance of solar cells (Kim et al., 2011).
Synthesis and Reactivity Studies
The compound has been involved in various synthesis and reactivity studies. For instance, research on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into thioamide showcases the versatility and potential for creating novel compounds with specific properties (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antioxidant Activity
In the field of pharmacology, derivatives of furan-carboxamide, including those similar to the compound , have been synthesized and investigated for their antimicrobial and antioxidant activities. This demonstrates the compound's potential application in developing new antimicrobial agents (Devi et al., 2010).
Anti-Bacterial Activities
Research has also been conducted on furan-carboxamide derivatives for their in vitro anti-bacterial activities against drug-resistant bacteria. This indicates the compound's significance in contributing to the development of new antibacterial agents, especially in combating drug-resistant strains (Siddiqa et al., 2022).
Photoinduced Direct Oxidative Annulation
Studies have shown that furan and thiophen derivatives can undergo photoinduced direct oxidative annulation, providing access to highly functionalized polyheterocyclic compounds. This process is significant for the development of new materials and chemicals (Zhang et al., 2017).
Influenza A Virus Inhibition
In the field of virology, furan-carboxamide derivatives have been reported as potent inhibitors of the influenza A H5N1 virus. This showcases the potential of the compound in the development of new antiviral drugs (Yongshi et al., 2017).
Mechanism of Action
Mode of Action
Thiophene and furan derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Without specific information on “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide”, it’s difficult to say which biochemical pathways it affects. Thiophene and furan derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Thiophene and furan derivatives are known to have a variety of effects at the molecular and cellular level, including anti-inflammatory, anticancer, and antimicrobial effects .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-21(22(10-13-25-14-11-22)17-6-2-1-3-7-17)23-16-18(19-8-4-12-26-19)20-9-5-15-27-20/h1-9,12,15,18H,10-11,13-14,16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMPBLIVVMHUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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